molecular formula C11H15NO3 B12292619 3-Amino-4-(2-methoxyphenyl)butyric Acid

3-Amino-4-(2-methoxyphenyl)butyric Acid

Cat. No.: B12292619
M. Wt: 209.24 g/mol
InChI Key: VCMUHLQFCYAAOY-UHFFFAOYSA-N
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Description

3-Amino-4-(2-methoxyphenyl)butyric Acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butyric acid moiety. It is a versatile chemical that finds applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-Amino-4-(2-methoxyphenyl)butyric Acid can be achieved through several routes. One common method involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The synthetic route typically involves the following steps:

    Formation of the Boronic Ester: The starting material, such as an alkyl boronic ester, undergoes a reaction to form the pinacol boronic ester.

    Catalytic Protodeboronation: The pinacol boronic ester is subjected to catalytic protodeboronation using a radical approach. This step is crucial for the formation of the desired product.

    Hydromethylation: The final step involves the hydromethylation of the intermediate compound, leading to the formation of this compound.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

3-Amino-4-(2-methoxyphenyl)butyric Acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium-catalyzed arylation, Suzuki-Miyaura cross-coupling, and Heck-type reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(2-methoxyphenyl)butyric Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-4-(2-methoxyphenyl)butyric Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-4-(2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-9(12)7-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)

InChI Key

VCMUHLQFCYAAOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(CC(=O)O)N

Origin of Product

United States

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